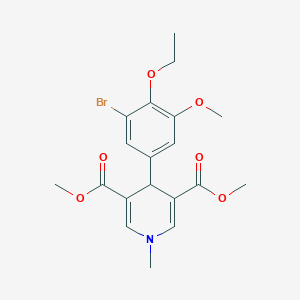
Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV006764 is the first small-molecule anti-plasmodial agent which disrupts rosetting, simultaneously restoring microcirculation and reducing parasite load.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : This compound is synthesized using the Hantzsch reaction. A study detailed the synthesis and crystal structure of similar dihydropyridine derivatives, highlighting the different substituted phenyl ligands attached to the dihydropyridine ring (Jasinski et al., 2013).
Crystal Structure : The crystal structure of this compound and its derivatives have been studied using X-ray diffraction methods. These structures exhibit various intermolecular hydrogen bond interactions, stabilizing the crystal packing (Jasinski et al., 2013).
Chemical Properties and Reactions
Chemical Behavior : Research on the rearrangement reactions of similar dihydropyridine derivatives has been reported, which provides insights into the chemical properties and potential applications of these compounds (Anderson & Johnson, 1966).
Molecular Interactions : Studies have also explored the molecular orbital calculations and Hirshfeld surface analysis to examine the molecular shapes and interactions in crystal structures of related compounds (Jasinski et al., 2013).
Biological and Pharmacological Potential
Calcium Modulation : Some derivatives of dihydropyridines, similar to the compound , have been synthesized and investigated for their potential as calcium modulators. These studies suggest possible pharmacological applications in this area (Zhang et al., 2010).
Vasodilating Activities : Derivatives of dihydropyridine, which include compounds similar to the one , have been explored for their vasodilating activities, suggesting their potential use in treating cardiovascular diseases (Suh et al., 1990).
properties
Product Name |
Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
|---|---|
Molecular Formula |
C19H22BrNO6 |
Molecular Weight |
440.3 g/mol |
IUPAC Name |
Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H22BrNO6/c1-6-27-17-14(20)7-11(8-15(17)24-3)16-12(18(22)25-4)9-21(2)10-13(16)19(23)26-5/h7-10,16H,6H2,1-5H3 |
InChI Key |
GHWXGIMICMXCPZ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(C)C=C(C(OC)=O)C1C2=CC(OC)=C(OCC)C(Br)=C2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MMV-006764; MMV 006764; MMV006764; GNF Pf-4926; GNF-Pf 4926; GNF-Pf-4926 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B535859.png)
![4-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B535868.png)
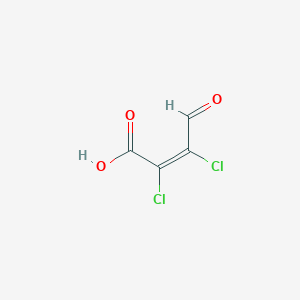
![3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide](/img/structure/B536677.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B536827.png)
![3-methoxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B536851.png)
![Benzonitrile, 3,3'-[(2-oxo-1,3-cyclohexanediylidene)dimethylidyne]bis-(9CI)](/img/structure/B537185.png)
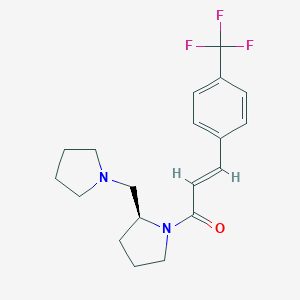
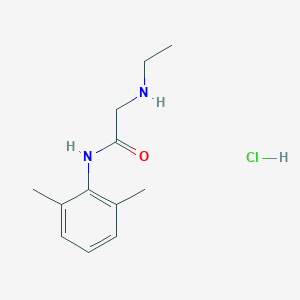
![N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide](/img/structure/B537568.png)
![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B537580.png)
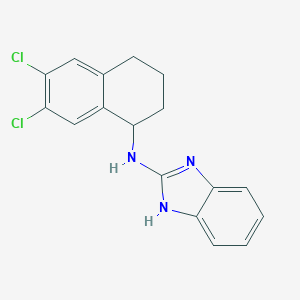
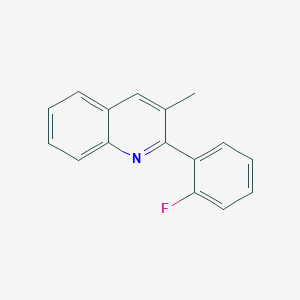
![[2-[(Dimethylamino)methyl]phenyl]methyl 2-chloro-4-nitrobenzoate;hydrochloride](/img/structure/B537689.png)